molecular formula C11H13N3O B11759651 [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol

[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol

Cat. No.: B11759651
M. Wt: 203.24 g/mol
InChI Key: AUBYUVQYGOSCJU-UHFFFAOYSA-N
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Description

[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol is a heterocyclic compound that contains both pyrazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the preparation of 1-ethyl-1H-pyrazole, which is then reacted with a pyridine derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol apart is its specific combination of pyrazole and pyridine rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[2-(2-ethylpyrazol-3-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C11H13N3O/c1-2-14-10(5-7-13-14)11-9(8-15)4-3-6-12-11/h3-7,15H,2,8H2,1H3

InChI Key

AUBYUVQYGOSCJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=C(C=CC=N2)CO

Origin of Product

United States

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